molecular formula C9H14N2 B062702 3-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 172479-45-7

3-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole

Cat. No.: B062702
CAS No.: 172479-45-7
M. Wt: 150.22 g/mol
InChI Key: DYFLISXMSYEFEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopentapyrazole, 1,4,5,6-tetrahydro-3-(1-methylethyl)-(9CI) is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a cyclopentane ring fused to the pyrazole ring, with an isopropyl group attached to the third carbon of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentapyrazole, 1,4,5,6-tetrahydro-3-(1-methylethyl)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form the cyclopentane ring, followed by the introduction of the isopropyl group through alkylation reactions. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the cyclization and alkylation processes.

Industrial Production Methods

In an industrial setting, the production of Cyclopentapyrazole, 1,4,5,6-tetrahydro-3-(1-methylethyl)-(9CI) may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Cyclopentapyrazole, 1,4,5,6-tetrahydro-3-(1-methylethyl)-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

    Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydroxide) facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties.

Scientific Research Applications

Cyclopentapyrazole, 1,4,5,6-tetrahydro-3-(1-methylethyl)-(9CI) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Cyclopentapyrazole, 1,4,5,6-tetrahydro-3-(1-methylethyl)-(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentapyrazole: A simpler analog without the isopropyl group.

    Dihydropyrazole: A reduced form of pyrazole with different hydrogenation levels.

    Substituted Pyrazoles: Pyrazoles with various substituents such as methyl, ethyl, or phenyl groups.

Uniqueness

Cyclopentapyrazole, 1,4,5,6-tetrahydro-3-(1-methylethyl)-(9CI) is unique due to its specific structural features, including the fused cyclopentane ring and the isopropyl group. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

172479-45-7

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

3-propan-2-yl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

InChI

InChI=1S/C9H14N2/c1-6(2)9-7-4-3-5-8(7)10-11-9/h6H,3-5H2,1-2H3,(H,10,11)

InChI Key

DYFLISXMSYEFEE-UHFFFAOYSA-N

SMILES

CC(C)C1=NNC2=C1CCC2

Canonical SMILES

CC(C)C1=NNC2=C1CCC2

Synonyms

Cyclopentapyrazole, 1,4,5,6-tetrahydro-3-(1-methylethyl)- (9CI)

Origin of Product

United States

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